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Compound of Interest

Compound Name: L-167307

Cat. No.: B1673703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation and performance of MRT67307,

a potent kinase inhibitor, across various cell lines. The information is compiled from key

research publications to support further investigation and application in drug discovery and

development.

Introduction to MRT67307

MRT67307 is a dual inhibitor of the IκB kinase (IKK)-related kinases, TANK-binding kinase 1

(TBK1) and IKKε, with IC50 values of 19 nM and 160 nM, respectively.[1] It also potently

inhibits the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of

autophagy.[2][3] This multi-targeted activity makes MRT67307 a valuable tool for studying the

intricate signaling pathways governing inflammation, immunity, and cellular homeostasis.

Unlike some related compounds, MRT67307 shows no significant effect on the canonical IKKs

(IKKα and IKKβ) involved in NF-κB activation.[4]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following

diagrams have been generated.
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Caption: MRT67307 inhibits TBK1/IKKε and ULK1/ULK2 signaling.
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Caption: A generalized workflow for validating MRT67307 in cell lines.

Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of MRT67307

against its primary targets.
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Target Kinase IC50 (nM) Method Reference

TBK1 19 Cell-free assay [1]

IKKε 160 Cell-free assay [1]

ULK1 45 In vitro assay

ULK2 38 In vitro assay

Validation in Different Cell Lines

MRT67307 has been validated in a variety of cell lines, demonstrating its effects on distinct

signaling pathways.
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Cell Line
Pathway
Investigated

Key Findings Reference

Mouse Embryonic

Fibroblasts (MEFs)
Autophagy

MRT67307 at 10 μM

blocked autophagy

induced by amino acid

starvation (EBSS

treatment). This was

evidenced by a

reduction in ATG13

phosphorylation and

LC3-II levels.

[1][5]

Human Embryonic

Kidney 293T

(HEK293T)

NF-κB Signaling

In contrast to its

inhibitory effects on

the TBK1/IKKε

pathway, MRT67307

was found to enhance

IL-1-stimulated NF-

κB-dependent gene

transcription.

[1]

Macrophages Innate Immunity

MRT67307 prevented

the phosphorylation of

IRF3 and the

subsequent

production of IFNβ,

key events in the

innate immune

response to

pathogens.

[1]

Jurkat T cells T-cell Receptor

Signaling

While initially

observed to inhibit

TCR-induced CYLD

phosphorylation,

further studies with

IKKε/TBK1 double

knockout cells

[6]
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indicated this effect

might be independent

of IKKε/TBK1,

highlighting the

importance of genetic

validation.

Experimental Protocols
Inhibition of Autophagy in MEF Cells

A detailed protocol for assessing the effect of MRT67307 on autophagy in Mouse Embryonic

Fibroblasts (MEFs) is described by Petherick et al. (2015).[2][5]

Cell Culture: MEF cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2

incubator.

Induction of Autophagy: To induce autophagy, cells are washed twice and then incubated in

Earle's Balanced Salt Solution (EBSS) for 1 hour. Control cells are kept in complete medium.

Treatment: During the 1-hour incubation in EBSS or complete medium, cells are treated with

10 μM MRT67307 or a vehicle control (e.g., DMSO). In some experiments, 50 nM

bafilomycin A1 is used as a positive control for blocking autophagic flux.

Cell Lysis and Immunoblotting: Following treatment, cells are lysed, and protein extracts are

subjected to SDS-PAGE and immunoblotting with antibodies against key autophagy markers

such as phospho-ATG13 (Ser318) and LC3.

Analysis of NF-κB Signaling in HEK293T Cells

The protocol to study the impact of MRT67307 on NF-κB signaling is detailed by Clark et al.

(2011).[7]

Cell Culture and Transfection: HEK293T cells are maintained in DMEM with 10% fetal bovine

serum. For reporter assays, cells are transiently transfected with an NF-κB-luciferase

reporter construct.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25833948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4416842/
https://pubmed.ncbi.nlm.nih.gov/21138416/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment and Stimulation: Cells are pre-treated with MRT67307 at desired concentrations

before stimulation with an NF-κB activator, such as Interleukin-1 (IL-1).

Reporter Gene Assay: After a suitable incubation period, cells are lysed, and luciferase

activity is measured to quantify NF-κB-dependent gene transcription.

Alternatives to MRT67307
Several other compounds target the same or related pathways as MRT67307.

Compound Primary Target(s) Key Characteristics

MRT68921 ULK1, ULK2

A more potent inhibitor of

ULK1 and ULK2 than

MRT67307, making it a

valuable tool for specifically

studying autophagy.[8][9]

BX795 TBK1, IKKε, PDK1

A broader spectrum kinase

inhibitor from which MRT67307

was derived.[4]

CYT387 JAK, TBK1, IKKε

A potent inhibitor of Janus-

activated kinase (JAK) in

addition to TBK1/IKKε, offering

a different polypharmacology

profile.[10]

Conclusion

MRT67307 is a well-validated and specific inhibitor of the TBK1/IKKε and ULK1/ULK2 kinases.

Its utility has been demonstrated across multiple cell lines for dissecting the roles of these

kinases in innate immunity and autophagy. However, as with any pharmacological inhibitor,

careful consideration of potential off-target effects and the use of genetic validation methods

are crucial for robust experimental conclusions. The availability of alternative compounds with

different selectivity profiles provides researchers with a valuable toolkit to probe these complex

signaling networks.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.apexbt.com/mrt68921.html
https://www.xcessbio.com/products/m12937
https://www.invivogen.com/mrt67307
https://pubmed.ncbi.nlm.nih.gov/24444711/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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